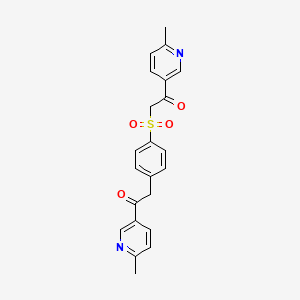

Etoricoxib Impurity 8

Description

Significance of Impurity Profiling in Pharmaceutical Research

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may be present in a drug substance or final product. globalpharmatek.comlongdom.org This process is a cornerstone of pharmaceutical quality assurance for several reasons. Firstly, it ensures the safety of the medication, as some impurities can be toxic or carcinogenic. medwinpublishers.com By identifying and evaluating the potential hazards associated with specific impurities, manufacturers can implement strategies to mitigate risks to patients. longdom.org

Secondly, impurity profiling is crucial for regulatory compliance. globalpharmatek.comlongdom.org Global regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that mandate the reporting and control of impurities to ensure product quality and safety. researchgate.netlongdom.org

Furthermore, understanding the impurity profile of a drug can provide valuable insights into its degradation pathways. globalpharmatek.com This knowledge helps in establishing appropriate storage conditions and determining the shelf-life of the drug product, ensuring it remains stable and effective throughout its lifecycle. globalpharmatek.comlongdom.org The data generated from impurity profiling can also reveal the impact of various manufacturing parameters on impurity formation, aiding in process optimization to produce a purer and more consistent API. globalpharmatek.com

Overview of Etoricoxib (B1671761) as a Drug Substance

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors. carehospitals.compatsnap.com It is primarily used for the symptomatic relief of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis. carehospitals.comdrugbank.comwikipedia.org

The mechanism of action of Etoricoxib involves the highly selective inhibition of the COX-2 enzyme. patsnap.comwikipedia.org COX-2 is an enzyme that becomes more abundant in inflamed tissues and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. patsnap.compatsnap.com By selectively blocking COX-2, Etoricoxib reduces the production of these prostaglandins, thereby alleviating pain and inflammation. carehospitals.compatsnap.com Its selectivity for COX-2 over COX-1, another isoform of the cyclooxygenase enzyme involved in protecting the stomach lining, is a key characteristic. patsnap.comwikipedia.org

Classification and Origin of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized into three main types based on their chemical nature and origin, as guided by the International Council for Harmonisation (ICH). pharmastate.academymoravek.comgmpinsiders.com

Organic Impurities : These are often process-related or drug-related substances. moravek.com They can arise during the manufacturing process or storage of the drug substance. pharmastate.academy Examples include starting materials, by-products, intermediates, degradation products, and reagents. moravek.comtoref-standards.com

Inorganic Impurities : These impurities typically originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. pharmastate.academymoravek.com

Residual Solvents : These are organic or inorganic liquids used during the synthesis of the API or in the production of the final drug formulation. gmpinsiders.comtoref-standards.com Based on their toxicity, they are classified into Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential). gmpinsiders.comtoref-standards.com

Impurities can be introduced at various stages, including the synthesis of the API, through degradation of the drug substance over time, or from excipients used in the formulation. moravek.com

Specific Focus: Etoricoxib Impurity 8 Research Landscape

Within the context of Etoricoxib, numerous process-related impurities and degradation products can be formed. One such impurity is this compound. This impurity is classified as an organic impurity and can arise during the synthesis and purification stages of Etoricoxib manufacturing. evitachem.com

This compound is chemically identified as 1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone. evitachem.comclearsynth.com Due to its potential impact on the quality and safety of the final drug product, it is crucial to monitor and control its presence. Research in this area focuses on developing and validating analytical methods for its detection and quantification. clearsynth.com Furthermore, this compound is utilized as a reference standard in analytical method development and validation to ensure the quality control of commercial Etoricoxib products. evitachem.comclearsynth.com Understanding the formation of this impurity also aids in refining the synthetic processes to minimize its generation. evitachem.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone | evitachem.comclearsynth.com |

| CAS Number | 1421227-97-5 | evitachem.comclearsynth.com |

| Molecular Formula | C22H20N2O4S | evitachem.comnih.gov |

| Molecular Weight | 408.5 g/mol | evitachem.com |

| Synonyms | 1-(6-Methylpyridin-3-yl)-2-((4-(2-(6-methylpyridin-3-yl)-2-oxoethyl)phenyl)sulfonyl)ethanone | chemicalbook.com |

Table 2: Classification of Pharmaceutical Impurities

| Impurity Type | Description | Examples | Source |

| Organic Impurities | Can arise during manufacturing or storage. Can be identified or unidentified, volatile or non-volatile. | Starting materials, by-products, intermediates, degradation products, reagents, ligands, catalysts. | pharmastate.academymoravek.com |

| Inorganic Impurities | Can result from the manufacturing process. Are normally known and identified. | Reagents, ligands, catalysts, heavy metals, inorganic salts, filter aids, charcoal. | pharmastate.academymoravek.com |

| Residual Solvents | Inorganic or organic liquids used as vehicles in the synthesis of a new drug substance. | Class 1 (e.g., Benzene), Class 2 (e.g., Acetonitrile), Class 3 (e.g., Acetic acid). | gmpinsiders.comtoref-standards.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEGTYILFLYWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Elucidation of Etoricoxib Impurity 8

Isolation Methodologies for Etoricoxib (B1671761) Impurity 8

The isolation of a specific impurity from a complex mixture of reaction by-products and the parent API is a critical first step in its characterization. For Etoricoxib Impurity 8, chromatographic techniques are the methods of choice, offering the high resolution required to separate structurally similar compounds.

Preparative High-Performance Liquid Chromatography (HPLC) is the primary technique for isolating pharmaceutical impurities in sufficient quantities for comprehensive structural analysis. The methodology is an scaled-up version of analytical HPLC, designed to purify, rather than simply quantify, components of a mixture.

The isolation of this compound would involve a reversed-phase HPLC system, which is effective for separating moderately polar to nonpolar compounds. A typical protocol would utilize a C18 stationary phase, known for its hydrophobic nature and broad applicability. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as a phosphate (B84403) buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for resolving compounds with different polarities, ensuring that the main component (Etoricoxib) is well-separated from its related impurities. pharmaffiliates.comnih.gov The fraction corresponding to the impurity is collected, and the solvent is subsequently removed to yield the isolated compound. The successful isolation of an impurity with a molecular weight corresponding to this compound (408.5 g/mol ) using preparative HPLC has been mentioned in patent literature concerning the synthesis of Etoricoxib intermediates. google.com

Table 1: Representative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Specification |

|---|---|

| Column | Octadecylsilane (C18), 5-10 µm particle size |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate Buffer |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 5-20 mL/min (typical for preparative scale) |

| Detection | UV at 235 nm or 254 nm |

| Column Temperature | 35 °C |

This table represents a plausible set of conditions based on standard practices for isolating Etoricoxib impurities and is for illustrative purposes.

Beyond standard preparative HPLC, other advanced strategies can be employed to enhance the efficiency and purity of the isolated compound. Techniques such as multi-dimensional HPLC (2D-HPLC) can be utilized for complex mixtures where single-column separation is insufficient. In this approach, a fraction collected from the first HPLC separation is automatically transferred to a second column with a different selectivity for further purification.

Another advanced strategy involves the use of stationary phases with different chemical properties, such as phenyl or cyano columns, which offer alternative selectivities compared to standard C18 columns. pharmaffiliates.com The choice of column is guided by the specific chemical structures of the impurities to be separated. The optimization of mobile phase pH and the use of different organic modifiers are also critical strategies to achieve the necessary resolution for isolating trace impurities like this compound.

Spectroscopic and Spectrometric Elucidation Techniques for this compound

Once isolated, the definitive structural identification of this compound is accomplished using a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. Commercial suppliers of this compound reference standards confirm its structure by providing a comprehensive Certificate of Analysis that includes data from these techniques. synthinkchemicals.comcleanchemlab.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. It provides atom-specific information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: A ¹H NMR spectrum for this compound would provide crucial information for its structural confirmation. The spectrum would show distinct signals corresponding to each unique proton environment in the molecule. Key expected signals would include those for the aromatic protons on the two methyl-pyridinyl rings and the central phenyl ring, two distinct methylene (B1212753) (CH₂) group signals, and the signals for the two methyl (CH₃) groups. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons, while the integration value reveals the number of protons responsible for the signal. The splitting pattern (multiplicity) provides information about neighboring protons, helping to establish connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, this would include distinct signals for the carbons of the pyridinyl and phenyl rings, the carbonyl carbons (C=O), the methylene carbons, the methyl carbons, and the carbons directly attached to heteroatoms (N, S). This technique is essential for confirming the total number of carbon atoms and identifying the presence of key functional groups.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data Interpretation for this compound

| Functional Group | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | Singlet, ~2.5 ppm | ~20-25 ppm |

| Methylene Protons (-CH₂-) | Two distinct signals, ~4.0-5.5 ppm | ~45-65 ppm |

| Pyridinyl & Phenyl Protons (Ar-H) | Multiple signals in the aromatic region, ~7.0-9.0 ppm | Multiple signals, ~120-150 ppm |

| Carbonyl Carbons (C=O) | N/A | ~190-200 ppm |

Note: This table is an illustrative prediction based on the known chemical structure of this compound (1-(6-Methylpyridin-3-yl)-2-({4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl}sulfonyl)ethanone). Specific, experimentally derived data is not publicly available.

To unequivocally confirm the complex structure of this compound, two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for a complete assembly of the molecular puzzle.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the proton-proton coupling networks within the molecule. It would clearly show which protons are adjacent to one another, for example, confirming the connectivity of protons within each of the aromatic ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) observed in the ¹H spectrum.

Through the combined application of these 1D and 2D NMR techniques, alongside mass spectrometry to confirm the molecular weight (408.48 g/mol ), the structure of this compound can be unambiguously elucidated. synthinkchemicals.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the identification and structural elucidation of pharmaceutical impurities. It provides vital information regarding the molecular weight and fragmentation patterns of a compound, enabling the confirmation of its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of an unknown compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS is employed to obtain a highly accurate mass measurement, which is then used to confirm its molecular formula. This level of precision is crucial for distinguishing the impurity from other compounds with similar nominal masses.

The chemical name for this compound is 1-(6-Methylpyridin-3-yl)-2-((4-(2-(6-methylpyridin-3-yl)-2-oxoethyl)phenyl)sulfonyl)ethanone. chemicalbook.comaquigenbio.com Based on this structure, the molecular formula is established as C₂₂H₂₀N₂O₄S. aquigenbio.comaxios-research.comclearsynth.com HRMS analysis, often utilizing technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, can verify this formula by providing an experimental mass value that closely matches the theoretical exact mass, typically within a few parts per million (ppm). lcms.cz This confirmation is a foundational step in the complete structural elucidation of the impurity.

| Compound Name | CAS Number | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | 1421227-97-5 chemicalbook.comaxios-research.comclearsynth.com | C₂₂H₂₀N₂O₄S aquigenbio.comaxios-research.comclearsynth.com | 408.1144 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, Q-TOF LC/MS) for this compound

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for separating, detecting, and identifying impurities in complex pharmaceutical matrices. researchgate.net The liquid chromatography stage separates this compound from the parent drug, etoricoxib, and other related substances. Following separation, the impurity enters the mass spectrometer for analysis.

In the MS/MS process, the protonated molecular ion ([M+H]⁺) of this compound, with a theoretical m/z of approximately 409.12, is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern that provides detailed structural information. Instruments such as Quadrupole Time-of-Flight (Q-TOF) are particularly effective as they provide both high-resolution mass accuracy for precursor and fragment ions, further increasing confidence in the structural assignment. researchgate.net While specific fragmentation data for Impurity 8 is not detailed in the available literature, the fragmentation of the parent drug, etoricoxib (m/z 359), has been studied, showing characteristic losses that inform the likely fragmentation pathways for its impurities. researchgate.netnih.gov

| Ion | Description | Theoretical m/z |

| [M+H]⁺ | Protonated molecular ion | 409.12 |

| Fragment 1 | Plausible fragment from cleavage of the sulfonyl-methylene bond | Varies |

| Fragment 2 | Plausible fragment corresponding to the methylpyridin-yl-ethanone moiety | Varies |

Infrared (IR) Spectroscopy for this compound

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. jetir.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For this compound, IR spectroscopy can confirm the presence of key structural components.

The spectrum of the parent compound, etoricoxib, shows characteristic peaks for its functional groups, including a C=O stretch at 1599 cm⁻¹. saspublishers.com Given the structure of this compound, its IR spectrum is expected to display distinct absorption bands corresponding to its constituent functional groups. Analysis of these bands provides corroborating evidence for the proposed structure derived from mass spectrometry data.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1680 - 1720 |

| S=O (Sulfone) | 1300 - 1350 (asymmetric) and 1120 - 1160 (symmetric) |

| C-N (Pyridine) | 1400 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The structure of this compound contains multiple chromophores, including pyridinyl and phenyl rings conjugated with carbonyl and sulfonyl groups, which are expected to absorb strongly in the UV region.

While specific UV-Vis data for Impurity 8 is not publicly available, the parent drug, etoricoxib, has been extensively studied. Its wavelength of maximum absorbance (λmax) is reported at various values depending on the solvent, such as 233 nm in 0.1N HCl, 235 nm in ethanol, and 284 nm in methanol. jetir.orgasianpubs.orgrasayanjournal.co.in Due to the significant structural similarities and the presence of comparable chromophoric systems, this compound is predicted to exhibit a λmax in a similar range. UV-Vis spectroscopy is a valuable tool for the routine quantification of this impurity once it has been properly characterized.

| Compound | Solvent | Reported λmax (nm) |

| Etoricoxib | 0.1N HCl | 233 rasayanjournal.co.inaijr.org |

| Etoricoxib | Ethanol | 235 jetir.org |

| Etoricoxib | Methanol | 284 asianpubs.org |

Computational and Cheminformatic Approaches for this compound Structure Prediction

Computational chemistry and cheminformatics offer powerful in-silico methods to predict the properties and behavior of molecules, aiding in their structural characterization and analysis.

Molecular Feature Extraction (MFE)

Molecular Feature Extraction (MFE) is a computational process that transforms the chemical structure of a molecule into a standardized set of numerical descriptors. These descriptors, or features, quantify various aspects of the molecule's topology, geometry, and physicochemical properties.

For this compound, MFE can be used to calculate a wide array of features. These calculated descriptors can then be used in computational models to predict properties such as chromatographic retention time, solubility, or potential toxicity. While direct computational studies on etoricoxib-related compounds have focused on techniques like Hirshfeld surface analysis, the principles of MFE are broadly applicable for impurity profiling. researchgate.net By generating a comprehensive set of molecular features, researchers can better understand the characteristics of Impurity 8 and predict its behavior in analytical systems.

| Feature Type | Examples of Extracted Features |

| Physicochemical | Molecular Weight, LogP, Molar Refractivity, Polar Surface Area |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Constitutional | Number of atoms, Number of bonds, Number of rings, Number of rotatable bonds |

| Electronic | Dipole Moment, Partial Charges |

Molecular Formula Generation (MFG)

Molecular Formula Generation (MFG) is a critical step in the identification of an unknown compound, such as this compound. This process relies on high-resolution accurate mass data obtained from techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. hpst.cz The MFG algorithm calculates all possible elemental compositions that could correspond to the measured accurate mass of the ion, within a specified mass accuracy tolerance (typically less than 5 ppm). hpst.czalmacgroup.com

For this compound, which has been identified with the molecular formula C₂₂H₂₀N₂O₄S, the MFG process would begin by obtaining a high-resolution mass spectrum. axios-research.comclearsynth.com The software then generates a list of potential formulas, ranking them based on the mass accuracy (the difference between the measured mass and the theoretical mass) and the isotopic pattern match. The isotopic pattern of a molecule is highly dependent on its elemental composition, providing an additional layer of confirmation.

Below is a representative data table illustrating the output of an MFG analysis for a compound with the formula C₂₂H₂₀N₂O₄S.

| Parameter | Value |

| Measured m/z | 409.1216 |

| Proposed Formula | C₂₂H₂₀N₂O₄S |

| Theoretical Mass | 408.1144 |

| Adduct | [M+H]⁺ |

| Theoretical m/z ([M+H]⁺) | 409.1219 |

| Mass Error (mDa) | -0.3 |

| Mass Error (ppm) | -0.73 |

| Isotope Pattern Score | >98% |

This table is interactive. The values are representative for demonstrating the MFG process.

The extremely low mass error (in both millidaltons and parts-per-million) and a high isotope pattern score provide strong confidence in the assigned molecular formula, which is a foundational piece of information for subsequent structural elucidation steps. almacgroup.com

Molecular Structure Correlator (MSC) Software Applications

Once a molecular formula is confidently assigned, Molecular Structure Correlator (MSC) software is utilized to piece together the final chemical structure. hpst.cz This software integrates various streams of analytical data, primarily correlating the molecular formula with fragmentation data from tandem mass spectrometry (MS/MS) and detailed atomic connectivity information from 2D NMR experiments (such as HSQC and HMBC). hpst.czalmacgroup.com

The workflow using MSC software for this compound would involve:

Inputting Data: The confirmed molecular formula (C₂₂H₂₀N₂O₄S) is entered into the software. MS/MS fragmentation data, which shows how the molecule breaks apart, is also loaded. This provides clues about the core scaffolds and functional groups present.

Structure Generation: The software generates a list of all possible chemical structures (isomers) that are consistent with the molecular formula and basic chemical valency rules.

Correlation and Ranking: The software then correlates the predicted MS/MS fragmentation patterns of each candidate structure with the actual experimental MS/MS data. Structures whose predicted fragments closely match the observed fragments are ranked higher. If NMR data is available, the software can further refine the list by checking for consistency with observed chemical shifts and correlations. acdlabs.com

The following table demonstrates the type of data that would be used within an MSC application to differentiate between potential isomers and confirm the final structure of this compound.

| Data Input | Experimental Observation | Correlation with Proposed Structure |

| Molecular Formula | C₂₂H₂₀N₂O₄S | All generated candidates must match this formula. |

| Precursor Ion (MS) | m/z 409.1216 | Corresponds to the protonated molecule [M+H]⁺. |

| Fragment Ion 1 (MS/MS) | e.g., m/z value corresponding to a methylsulfonylphenyl group | Confirms the presence of this key structural moiety. |

| Fragment Ion 2 (MS/MS) | e.g., m/z value corresponding to a substituted pyridine (B92270) ring | Provides evidence for the heterocyclic components. |

| NMR Chemical Shift (¹H) | e.g., ~3.0 ppm (singlet, 3H) | Consistent with a methyl group attached to a sulfonyl group. |

| NMR Correlation (HMBC) | Correlation between specific proton and carbon signals | Establishes multi-bond connectivity, confirming how the different fragments of the molecule are linked together. |

This table is interactive and contains representative data to illustrate the MSC process.

By systematically comparing the experimental data against the theoretical data for all computer-generated structures, MSC software significantly accelerates the elucidation process. hpst.czalmacgroup.com It allows researchers to confidently identify the correct chemical structure of impurities like this compound, ensuring that all related substances in a pharmaceutical product are well-characterized. acdlabs.com

Formation Pathways and Degradation Mechanisms of Etoricoxib Impurity 8

Synthesis-Related Formation of Etoricoxib (B1671761) Impurity 8

The synthesis of Etoricoxib is a multi-step process where the formation of impurities is a significant concern. researchgate.net Process-related impurities can originate from starting materials, intermediates, or side reactions occurring during synthesis.

Identification of Key Intermediates and By-products from Etoricoxib Synthesis

The chemical synthesis of Etoricoxib hinges on the formation of its core bipyridine structure. A pivotal intermediate in this process is the ketosulfone known as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. google.comnih.gov This intermediate is crucial as it contains the two main structural components that are ultimately linked to form the final active pharmaceutical ingredient.

The primary synthetic routes generally involve the reaction of this ketosulfone intermediate with a vinamidinium salt or a similar three-carbon building block to construct the central pyridine (B92270) ring of the Etoricoxib molecule. researchgate.net During process development for Etoricoxib, various other by-products have been identified, such as novel pyrrole derivatives, indicating that side reactions can occur under certain conditions. researchgate.net

Key Intermediates in Etoricoxib Synthesis

| Compound Name | Role in Synthesis | CAS Number |

|---|---|---|

| 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Key Ketosulfone Intermediate | 221615-75-4 |

| Vinamidinium Hexafluorophosphate Salt | C3 Building Block for Pyridine Ring Formation | 291756-76-8 |

| 4-(Methylthio)phenylacetic acid | Precursor for the sulfonylphenyl moiety | 94498-49-8 |

This table is generated based on common synthetic precursors and intermediates.

Analysis of Incomplete Reaction Pathways Leading to Etoricoxib Impurity 8

While the precise mechanism for the formation of this compound is not extensively detailed in published literature, its chemical structure provides clues to a plausible pathway. The structure, 1-(6-Methylpyridin-3-yl)-2-((4-(2-(6-methylpyridin-3-yl)-2-oxoethyl)phenyl)sulfonyl)ethanone, suggests it is a dimer-like impurity formed from the key ketosulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Degradation-Related Formation of this compound

The stability of a drug substance is a critical quality attribute. Forced degradation studies are conducted to understand how a drug behaves under various stress conditions, as mandated by regulatory bodies under guidelines such as ICH Q1A (R2). researchgate.net These studies help to identify potential degradation products that could form during storage and handling.

Forced Degradation Studies as per ICH Q1A (R2) Guidelines

Etoricoxib has been subjected to a range of stress conditions, including heat, light, oxidation, and hydrolysis across different pH levels, to establish its intrinsic stability and identify degradation products. ekb.egimpactfactor.org These studies are fundamental to developing stability-indicating analytical methods capable of separating the drug from its impurities and degradants. researchgate.net

Oxidative Degradation Mechanisms and Products (e.g., N-Oxide Formation)

Under oxidative stress conditions, typically induced by agents like hydrogen peroxide (H2O2), Etoricoxib has been shown to degrade. researchgate.net The most prominently identified major degradation product in these studies is the Etoricoxib N-oxide. researchgate.net This occurs through the oxidation of the nitrogen atom on the pyridine ring. However, current literature from forced degradation studies does not report the formation of this compound under oxidative conditions. In some studies, Etoricoxib showed relative stability with no significant oxidative degradation observed after exposure to 3% H2O2 for one hour. impactfactor.org

Hydrolytic Degradation Pathways under Acidic, Basic, and Neutral Conditions

Hydrolytic stability is assessed by exposing the drug to acidic, basic, and neutral aqueous solutions. Studies show that Etoricoxib is susceptible to degradation under both acidic and basic conditions, while it remains relatively stable in neutral conditions. impactfactor.org

One study quantified the extent of degradation under specific conditions, as summarized in the table below. impactfactor.org

Summary of Etoricoxib Hydrolytic Degradation

| Condition | Reagent | Temperature | Duration | % Degradation |

|---|---|---|---|---|

| Acidic | 0.1N HCl | - | 1 hour | 7.84% |

| Basic | 0.1N NaOH | 70°C | 1 hour | 41.52% |

Data sourced from a validated stability-indicating HPLC method study. impactfactor.org

While these studies confirm that Etoricoxib degrades significantly, particularly under alkaline conditions, the specific chemical structures of the resulting degradants are not identified as this compound in the reviewed scientific literature.

Effects of Photolytic and Thermal Degradation on this compound Formation

The formation of impurities in a drug substance can be significantly influenced by external factors such as light and heat. The following sections detail the current understanding of how photolytic and thermal stress contribute to the generation of this compound.

Photolytic Degradation:

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions. When exposed to ultraviolet (UV) light, Etoricoxib has been shown to undergo degradation. One notable transformation is a photocyclization reaction that occurs upon irradiation with UV light at a wavelength of 254 nm. This reaction leads to the formation of two primary isomeric photocyclization products. nih.govresearchgate.net While these products are major degradants under photolytic stress, the available scientific literature does not explicitly identify either of these isomers as this compound.

Further research into the photolytic degradation of Etoricoxib has indicated that, in some instances, the drug exhibits relative stability with only slight degradation observed under photolytic conditions. core.ac.uk Comprehensive studies aimed at characterizing all minor degradation products are necessary to definitively determine if this compound is formed through this pathway and to elucidate the specific mechanisms involved.

Thermal Degradation:

The stability of Etoricoxib under thermal stress has also been a subject of investigation. Generally, Etoricoxib is found to be relatively stable when subjected to heat. core.ac.uk Forced degradation studies involving thermal stress have shown that significant degradation of Etoricoxib does not readily occur. However, it is important to note that the absence of significant degradation does not entirely preclude the formation of minute quantities of impurities.

Currently, there is a lack of specific scientific literature directly linking the formation of this compound to the thermal degradation of Etoricoxib. The primary degradation pathways observed under forced thermal conditions have not been shown to yield this particular impurity.

Stability Kinetics and Reaction Orders in this compound Formation

A thorough understanding of the stability of a drug and the rate at which its impurities are formed is critical for establishing appropriate storage conditions and shelf-life. This involves the study of stability kinetics and the determination of reaction orders.

The absence of this kinetic data highlights a gap in the current understanding of the degradation profile of Etoricoxib. Further research is required to investigate the rate of formation of this compound under various conditions, which would be invaluable for the continued assurance of Etoricoxib's quality and stability.

Table 1: Summary of Etoricoxib Degradation Studies

| Stress Condition | Observation | Formation of this compound | Reference |

| Photolytic (UV light at 254 nm) | Photocyclization reaction leading to two major isomeric products. | Not explicitly identified. | nih.govresearchgate.net |

| Photolytic | Slight degradation observed. | Not reported. | core.ac.uk |

| Thermal | Relatively stable, no significant degradation. | Not reported. | core.ac.uk |

Advanced Analytical Methodologies for Etoricoxib Impurity 8 Analysis

Chromatographic Techniques for Etoricoxib (B1671761) Impurity 8

Chromatography is the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of the main API from its structurally similar impurities. core.ac.uktandfonline.com Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with mass spectrometry, are instrumental in the comprehensive analysis of Etoricoxib and its impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the separation and quantification of organic impurities in Etoricoxib. researchgate.net Its versatility and high performance make it ideal for resolving complex mixtures and providing precise and accurate quantitative results for impurities like Impurity 8. A key objective in developing an HPLC method is to achieve a stability-indicating status, meaning the method can effectively separate the drug substance from its degradation products and process-related impurities. core.ac.ukresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of Etoricoxib and its impurities. tandfonline.comresearchgate.net The development of a successful RP-HPLC method involves a systematic approach to separate Etoricoxib from all potential process-related impurities and degradation products, including Etoricoxib Impurity 8, with adequate resolution. core.ac.uk

The process begins with selecting an appropriate stationary phase, typically a C8 or C18 column, and a mobile phase, which is usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. core.ac.uktandfonline.com The goal is to achieve baseline separation for all compounds of interest. Forced degradation studies—exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light—are performed to ensure the method's specificity and ability to separate the API from any resulting degradation products. core.ac.ukresearchgate.net The separation of Etoricoxib from Impurity 8 and other related substances is confirmed by spiking the drug sample with known impurities. researchgate.net

The optimization of chromatographic conditions is crucial for achieving a robust and reliable analytical method. Key parameters are systematically adjusted to obtain the best possible separation, peak shape, and analysis time.

Stationary Phase : The choice of the column is a critical first step. While C8 and C18 columns are common, other stationary phases like cyano (CN) columns have also been successfully used to achieve better resolution for Etoricoxib and its impurities. core.ac.uktandfonline.comresearchgate.net For instance, a Zorbax SB CN column (250 x 4.6 mm, 5 µm) has been shown to provide successful separation. researchgate.net Another study found a YMC AQ-ODS column (15 cm x 4.6 mm, 3 µm) produced the best peak shape for Etoricoxib, which is essential for accurate quantification. tandfonline.comtandfonline.com

Mobile Phase Composition : The ratio of the aqueous component (often a buffer like potassium dihydrogen phosphate (B84403) or disodium hydrogen orthophosphate) to the organic modifier (acetonitrile or methanol) is optimized to control the retention and resolution of the analytes. core.ac.uktandfonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate a wide range of impurities with different polarities within a reasonable timeframe. tandfonline.comtandfonline.com

pH : The pH of the aqueous component of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds. Adjusting the pH can alter the retention times and selectivity between Etoricoxib and its impurities. For example, a pH of 7.20 was found to be optimal when using a cyano column to achieve good resolution and peak shape. core.ac.uk Another developed method used a mobile phase with a pH adjusted to 3.1 for effective separation. tandfonline.com

Temperature : Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. Maintaining a constant and optimized temperature, such as 35°C, ensures the reproducibility of retention times. tandfonline.comtandfonline.com

Flow Rate : The flow rate of the mobile phase impacts analysis time, resolution, and back pressure. A typical flow rate for conventional HPLC analysis of Etoricoxib impurities is around 1.0 mL/min. tandfonline.comtandfonline.comekb.eg This parameter is adjusted in conjunction with other variables to achieve the desired separation efficiency.

The following table summarizes various optimized parameters from different RP-HPLC methods developed for the analysis of Etoricoxib and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Zorbax SB CN (250 x 4.6 mm, 5 µm) core.ac.ukresearchgate.net | YMC AQ-ODS (15 cm x 4.6 mm, 3 µm) tandfonline.comtandfonline.com | Luna C18 (150 x 4.6 mm, 5 µm) ekb.eg |

| Mobile Phase | Buffer (0.02 M Disodium hydrogen orthophosphate) and Acetonitrile (60:40) core.ac.uk | A: 10 mM KH2PO4 (pH 3.1); B: Acetonitrile (Gradient) tandfonline.comtandfonline.com | Acetonitrile, Methanol, and Buffer (Potassium dihydrogen phosphate, pH 3.5) ekb.eg |

| pH | 7.20 core.ac.uk | 3.1 tandfonline.com | 3.5 ekb.eg |

| Flow Rate | 0.8 mL/min core.ac.uk | 1.0 mL/min tandfonline.comtandfonline.com | 1.0 mL/min ekb.eg |

| Temperature | Not Specified | 35°C tandfonline.comtandfonline.com | 30°C ekb.eg |

| Detection (UV) | 235 nm core.ac.uk | 220 nm tandfonline.com | 235 nm ekb.eg |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.net This technology offers substantial improvements over conventional HPLC, including higher resolution, increased sensitivity, and significantly shorter analysis times. researchgate.net For the analysis of this compound, a UPLC method can provide a more efficient separation from the parent drug and other impurities. researchgate.net The enhanced peak capacity of UPLC is particularly advantageous for resolving complex impurity profiles generated during stability and forced degradation studies. researchgate.net A gradient UPLC method can be developed for separating degradation products and process-related impurities of Etoricoxib, demonstrating its superiority for routine quality control and stability analysis. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While HPLC is the primary method for analyzing non-volatile organic impurities like this compound, GC is essential for detecting and quantifying other types of impurities, such as residual solvents. The manufacturing process of Etoricoxib may involve various organic solvents (e.g., methanol, toluene, dimethylformamide), which must be controlled within strict limits in the final drug substance. rjptonline.org Headspace Gas Chromatography (HS-GC) is a common technique used for this purpose, where volatile compounds from the sample matrix are introduced into the GC system for separation and quantification. rjptonline.org The direct analysis of this compound by GC is generally not feasible due to its high molecular weight and low volatility.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and structural elucidation of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the high separation power of HPLC or UPLC with the high specificity and sensitivity of mass spectrometry. This technique is crucial for confirming the identity of known impurities and characterizing unknown ones. tandfonline.comresearchgate.net Following separation by LC, the eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for each component. This information allows for the determination of the molecular weight of impurities like this compound. tandfonline.com Tandem mass spectrometry (LC-MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is essential for identifying unknown degradation products. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : Similar to LC-MS, GC-MS is the gold standard for the identification of volatile and semi-volatile impurities. It is primarily used in the context of Etoricoxib analysis for the unambiguous identification of residual solvents, confirming the results obtained by GC with a Flame Ionization Detector (FID). rjptonline.org

High-Performance Liquid Chromatography (HPLC) for this compound

Spectrophotometric Techniques for this compound

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique in pharmaceutical analysis. jetir.org It is widely employed for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities. For Etoricoxib and its related substances, UV-Vis spectrophotometry is often used as a detection method coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netasianpubs.org

UV-Vis spectrophotometry is integral to the detection of Etoricoxib and its impurities. The selection of an appropriate wavelength is critical for sensitivity and specificity. Analytical methods for Etoricoxib have utilized various wavelengths, including 233 nm, 235 nm, and 284 nm, depending on the solvent and analytical requirements. asianpubs.orgekb.egaijr.org When coupled with HPLC, a photodiode array (PDA) detector can scan a range of wavelengths simultaneously, which is invaluable for impurity profiling. This allows for the detection of Impurity 8 even if its maximum absorbance differs from that of the parent Etoricoxib molecule. For instance, a stability-indicating HPLC method developed for Etoricoxib was capable of resolving thirteen process impurities and three major degradation products, utilizing UV detection to ensure all components were adequately monitored. researchgate.net The choice of wavelength is often a balance between achieving maximum absorbance for the impurity and minimizing interference from the API and other components. ijpsonline.com

In complex mixtures where the spectral profiles of the API and its impurities significantly overlap, traditional spectrophotometric methods may fail to provide accurate quantification without prior separation. nih.gov Chemometrics offers powerful mathematical and statistical tools to deconvolve such complex data. Multivariate calibration models, including Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can be applied to UV-Vis spectral data to simultaneously quantify multiple components. nih.gov

These models are particularly useful for impurity profiling, as they can resolve highly overlapping spectra and improve accuracy and precision over single-wavelength methods. nih.gov Research has demonstrated the successful application of these chemometric models for the simultaneous analysis of Etoricoxib and other compounds, along with their respective impurities, directly from their UV spectra (typically in the 220–300 nm range) without the need for chromatographic separation. nih.gov This approach can be adapted for the rapid and efficient quantitation of this compound in the presence of Etoricoxib and other related substances.

Method Validation and Performance Characteristics for this compound Assays

Any analytical method intended for the quantification of impurities must be rigorously validated according to guidelines from the International Council for Harmonisation (ICH). Validation ensures that the method is suitable for its intended purpose. Key validation parameters include linearity, range, limits of detection and quantitation, and precision. core.ac.ukresearchgate.net

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For impurity analysis, this range must cover from the reporting threshold to levels exceeding the specification limit. Validated HPLC-UV methods for Etoricoxib and its impurities have established linearity across various concentration ranges. asianpubs.orgcore.ac.uk The correlation coefficient (r) or coefficient of determination (R²) is calculated to assess the quality of the linear fit, with values typically required to be greater than 0.99. ekb.eg

Table 1: Examples of Linearity and Range in Etoricoxib Analytical Methods

| Analytical Method | Analyte(s) | Linear Range | Correlation Coefficient (r/R²) |

|---|---|---|---|

| HPLC-UV asianpubs.org | Etoricoxib | 5-50 µg/mL | Not Specified |

| Spectrophotometry asianpubs.org | Etoricoxib | 5-35 µg/mL | 0.999 |

| RP-HPLC researchgate.net | Etoricoxib | 70-130 ppm | 0.998145 |

| RP-HPLC core.ac.uk | Impurities A, B, C | LOQ to 150% of specification | r > 0.993 for all impurities |

This table presents data from various validated methods for Etoricoxib and its impurities, demonstrating typical performance characteristics applicable to an assay for Impurity 8.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scispace.com These parameters define the sensitivity of the method. For impurity assays, the LOQ must be at or below the reporting threshold. The determination is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. scispace.comtnsroindia.org.in

Table 2: Examples of LOD and LOQ in Etoricoxib Analytical Methods

| Analytical Method | Analyte | LOD | LOQ |

|---|---|---|---|

| RP-HPLC scispace.com | Etoricoxib | 0.193 µg/mL | 0.450 µg/mL |

| HPLC tnsroindia.org.in | Etoricoxib | 0.250 µg/mL | 0.650 µg/mL |

| RP-HPLC researchgate.net | Etoricoxib | 0.01 µg/mL | 0.04 µg/mL |

| RP-HPLC researchgate.net | Impurity-A | 0.00022 µg/mL | 0.004 µg/mL |

| RP-HPLC researchgate.net | Impurity-B | 0.0058 µg/mL | 0.008 µg/mL |

This table showcases the sensitivity of various analytical methods developed for Etoricoxib and its impurities, indicating the levels achievable for an Impurity 8 assay.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day precision) assesses precision over a short interval with the same analyst and equipment. core.ac.uk

Intermediate Precision (Inter-day precision) evaluates the method's performance within the same laboratory but on different days, with different analysts, or on different equipment. core.ac.ukresearchgate.net

For impurity methods, precision is often evaluated by analyzing samples spiked with the impurity at a specific concentration. core.ac.uk

Table 3: Examples of Precision in Etoricoxib Impurity Methods

| Precision Type | Analyte Level | Number of Replicates | Result (%RSD) |

|---|---|---|---|

| Repeatability ekb.eg | Standard & Sample | 6 | 0.105% (Std), 0.466% (Test) |

| Intra-day Precision impactfactor.org | Standard Concentration | 6 | 0.89% |

| Inter-day Precision impactfactor.org | Standard Concentration | 6 (over 3 days) | 0.89% |

| Precision at LOQ researchgate.net | Impurity-A | 6 | 3.273% |

| Precision at LOQ researchgate.net | Impurity-C | 6 | 1.965% |

This table provides examples of precision results from validated methods, illustrating the expected reproducibility for an analytical assay designed for this compound.

Accuracy and Recovery Studies

Accuracy, in the context of analytical procedure validation, represents the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the impurity recovered by the analytical method is calculated.

For the analysis of Etoricoxib and its related substances, including Impurity 8, accuracy is often evaluated by spiking the impurity at multiple concentration levels, commonly ranging from 50% to 150% of the specification limit. High-performance liquid chromatography (HPLC) is the predominant technique for these assessments. The recovery is calculated for each level, and the results are expected to fall within a predefined acceptance range, typically 98-102%, with a low relative standard deviation (RSD). ekb.eg

Studies on related substances for Etoricoxib have demonstrated excellent accuracy. For instance, recovery experiments performed at three to six different concentration levels have shown mean recovery values consistently within the 98.79% to 101.77% range. mdpi.com Another study reported recovery values between 99.85% and 100.03% for spiked samples. scholarsresearchlibrary.com These findings indicate that the analytical methods are capable of providing accurate measurements of impurities like this compound.

The data from representative recovery studies for Etoricoxib impurities are summarized below:

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 71.56 | 70.68 | 98.76% |

| 100% | 89.46 | 88.12 | 98.50% |

| 120% | 107.35 | 105.16 | 97.96% |

Specificity and Selectivity Assessment of Stability-Indicating Methods for this compound

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. For impurity analysis, this is crucial to ensure that the peak corresponding to this compound is not subject to interference.

Stability-indicating methods are specifically designed to be highly selective. Their specificity is established through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. core.ac.uk The method must be able to separate the main drug peak from any peaks generated by degradation products and other related impurities. core.ac.uk

In the development of methods for Etoricoxib, degradation was observed primarily under basic and oxidative stress conditions. core.ac.uk A successful stability-indicating method demonstrates that the peaks for known impurities, such as Impurity 8, and any newly formed degradation products are well-resolved from the Etoricoxib peak and from each other. The purity of the peaks is often confirmed using a photodiode array (PDA) detector, which assesses peak homogeneity. The successful separation of the drug from its process-related impurities and degradation products confirms the specificity and selectivity of the method, making it suitable for routine quality control and stability analysis. core.ac.uk

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These tests ensure the method's reliability during routine use.

Robustness is typically evaluated by making minor changes to critical method parameters and observing the effect on the results. For HPLC methods used in the analysis of Etoricoxib and its impurities, these variations may include:

Flow rate of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

pH of the mobile phase buffer

Column temperature

The results of robustness studies are often evaluated by assessing system suitability parameters like resolution between peaks and the relative standard deviation (%RSD) of the measurements. For Etoricoxib analysis, deliberate variations in flow rate and mobile phase composition have been shown to maintain a resolution greater than 2.0 between adjacent peaks, illustrating the method's robustness. core.ac.uk

Ruggedness is assessed by having different analysts, using different instruments, and on different days, perform the analysis. The %RSD between the results from these different conditions should be within acceptable limits. For Etoricoxib, ruggedness studies involving different analysts have shown low %RSD values, confirming the method's reproducibility. impactfactor.org

| Parameter Varied | Variation | Result (%RSD) |

| Robustness | ||

| Flow Rate | ± 0.1 mL/min | < 2.0% |

| Mobile Phase Composition | ± 2% Organic | < 2.0% |

| Ruggedness | ||

| Analyst | Analyst 1 vs. Analyst 2 | 0.19 - 0.89% |

| Day | Day 1 vs. Day 2 | 0.03 - 0.05% |

System Suitability Parameters

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed before and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. The parameters are defined to ensure the method can generate results of acceptable accuracy and precision. scholarsresearchlibrary.com

Key system suitability parameters for the analysis of Etoricoxib and its impurities, including Impurity 8, are established during method validation and checked during routine analysis. These parameters, along with their typical acceptance criteria, ensure the quality and consistency of the analytical results.

| Parameter | Typical Acceptance Criteria | Example Obtained Value |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | 0.68 - 1.4 |

| Theoretical Plates (N) | > 2000 | 2450 - 10949 |

| Resolution (Rs) | > 2.0 | 2.31 - 6.29 |

| Relative Standard Deviation (%RSD) of replicate injections | ≤ 2.0% | < 1.0% |

These parameters confirm that the column is efficient (Theoretical Plates), the peaks are symmetrical (Tailing Factor), and there is sufficient separation between the impurity peak and other components (Resolution). impactfactor.orgtnsroindia.org.in

Impurity Profiling and Control Strategies in Research and Development for Etoricoxib Impurity 8

Comprehensive Impurity Profiling Studies of Etoricoxib (B1671761) Formulations

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. For Etoricoxib formulations, comprehensive studies are conducted to detect, identify, and quantify any impurities that may arise during synthesis, formulation, or storage. synthinkchemicals.com These impurities can be categorized as organic, inorganic, or residual solvents. pharmaffiliates.com Organic impurities include starting materials, by-products, intermediates, and degradation products.

The development of highly selective analytical techniques is essential for quality control over the manufacturing of any Active Pharmaceutical Ingredient (API). tandfonline.com A variety of analytical methodologies are employed for the impurity profiling of Etoricoxib, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being one of the most widely accepted and utilized techniques. tandfonline.comaijr.org Stability-indicating HPLC methods are specifically developed and validated to separate Etoricoxib from its process-related impurities and degradation products. tandfonline.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. e-journals.in

Forced degradation studies are a crucial component of impurity profiling. researchgate.net Etoricoxib is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. e-journals.inresearchgate.netimpactfactor.org This helps to establish the degradation pathways and demonstrate the specificity of the analytical methods in separating the API from its degradants. researchgate.net Studies have shown that Etoricoxib is susceptible to degradation under oxidative conditions, with the N-oxide of Etoricoxib being a major impurity formed. tandfonline.comresearchgate.net

The following table summarizes the analytical techniques commonly used in the impurity profiling of Etoricoxib.

| Analytical Technique | Application in Impurity Profiling | Key Findings/Parameters |

| High-Performance Liquid Chromatography (HPLC/RP-HPLC) | Separation and quantification of process-related and degradation impurities. tandfonline.come-journals.in | Methods are developed using various columns (e.g., C18, C8) and mobile phases to achieve optimal separation. e-journals.inmdpi.com UV detection is commonly employed at specific wavelengths (e.g., 220 nm, 238 nm). tandfonline.come-journals.in |

| Ultra-Performance Liquid Chromatography (UPLC) | Provides faster and more efficient separation of Etoricoxib and its impurities compared to traditional HPLC. researchgate.net | A gradient UPLC method using a phenyl column has been developed to separate degradation products and process-related impurities effectively. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of unknown impurities and degradation products. tandfonline.comresearchgate.net | Confirms the identities of decomposition products by providing mass-to-charge ratio information. tandfonline.com |

| Gas Chromatography (GC) | Detection and quantification of volatile organic impurities and residual solvents. | Essential for ensuring that residual solvents are below the safety limits set by regulatory guidelines. pharmaffiliates.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Used for the analysis and determination of Etoricoxib and its related compounds. aijr.org | Provides a sensitive and suitable validation method for impurity analysis. aijr.org |

Role of Etoricoxib Impurity 8 Reference Standards in Analytical Research

Reference standards are highly characterized materials of known purity that serve as the cornerstone of analytical testing in the pharmaceutical industry. gmpsop.com The availability and use of an this compound reference standard are indispensable for accurate and reliable analytical research, ensuring drug quality, safety, and regulatory compliance. pharmiweb.comknorspharma.com These standards are critical for identifying, quantifying, and controlling impurities in both the drug substance and the final drug product. pharmaffiliates.comsynzeal.com

The primary roles of the this compound reference standard include:

Method Validation and Development : Reference standards are crucial for validating the analytical methods used for impurity testing. knorspharma.comsynzeal.com They are used to confirm the method's specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). e-journals.in By using a known concentration of the Impurity 8 standard, analysts can ensure the method accurately measures its presence in a sample.

Calibration and Quantification : The reference standard is used to calibrate analytical instruments, such as HPLC systems. pharmiweb.com A standard curve is constructed by analyzing a series of dilutions of the reference standard, which then allows for the precise quantification of this compound in unknown test samples. pharmiweb.com

Identity Confirmation : In chromatographic analysis, the retention time of a peak in a sample chromatogram is compared to the retention time of the this compound reference standard to confirm its identity.

Quality Control Benchmark : Reference standards serve as a benchmark for quality control processes. pharmiweb.com They are used to test batches of Etoricoxib to ensure that the level of Impurity 8 does not exceed the predefined, acceptable limits established by regulatory bodies like the FDA and EMA. pharmaffiliates.comknorspharma.com

In essence, the this compound reference standard acts as a comparator against which samples of the API and finished product are measured. gmpsop.com This ensures consistency, accuracy, and reliability in the analytical data generated, which is fundamental for regulatory submissions and for guaranteeing the safety and efficacy of the medication. pharmaffiliates.comgmpsop.com

Theoretical Approaches to this compound Prediction

Theoretical approaches to impurity prediction are increasingly valuable in pharmaceutical development, allowing for a proactive rather than reactive approach to impurity control. These methods aim to anticipate the formation of potential impurities, including this compound, by analyzing the synthetic route and the chemical properties of the molecules involved.

Prediction of impurities often begins with a thorough examination of the Etoricoxib synthesis process. google.com The synthesis of the Etoricoxib molecule involves several chemical transformations and intermediates. google.com By applying principles of organic chemistry, chemists can predict potential side reactions that may occur alongside the main reaction at each step. For instance, incomplete reactions, over-reactions, or rearrangements of intermediates can lead to the formation of process-related impurities.

Computational tools and software can be employed to model reaction pathways and predict the likelihood of various side products forming under specific reaction conditions. These in-silico methods can assess the reactivity of starting materials, reagents, and intermediates to identify plausible impurity structures. By understanding the reaction mechanisms, such as the palladium-catalyzed coupling reactions or condensation reactions used in various synthetic routes for Etoricoxib, researchers can hypothesize the formation of impurities like Impurity 8. google.comsemanticscholar.org

Furthermore, knowledge of the degradation pathways of the Etoricoxib molecule is essential. Theoretical degradation can be predicted by examining the molecule's structure for functional groups susceptible to hydrolysis, oxidation, or photolysis. This analysis helps in predicting the structure of potential degradation products that might form during storage or upon exposure to stress conditions, which could include Impurity 8.

Process Analytical Technology (PAT) Applications for this compound Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials, with the goal of ensuring final product quality. ispe.orgmt.com The implementation of PAT is a key element of the Quality by Design (QbD) approach, shifting the focus from testing quality in the final product to building quality into the manufacturing process itself. mt.comnews-medical.net

For this compound, PAT applications would involve the use of real-time analytical tools to monitor the chemical reaction or manufacturing process continuously. globalresearchonline.net This allows for immediate detection of any deviations that could lead to an increase in the formation of Impurity 8. The primary advantage of PAT is its ability to provide real-time or near-real-time data, enabling prompt adjustments to process parameters to maintain control and ensure the impurity remains within its specified limits. nih.gov

Common PAT tools that could be applied for monitoring this compound include:

In-line Spectroscopy (NIR, Raman, FTIR) : These non-destructive techniques can be integrated directly into the reaction vessel or process stream. nih.gov They provide continuous information on the concentration of reactants, intermediates, products, and impurities by analyzing their unique spectral signatures. This allows for real-time tracking of the reaction's progress and the immediate detection of Impurity 8 formation.

On-line Chromatography (HPLC/UPLC) : A small portion of the reaction mixture can be automatically diverted from the process stream to an HPLC or UPLC system for rapid analysis. globalresearchonline.net This would provide quantitative data on the level of this compound, allowing for precise process control.

By continuously monitoring critical process parameters (CPPs) that influence the formation of Impurity 8, PAT enables a deeper understanding of the process and facilitates the implementation of a robust control strategy. mt.comnih.gov This leads to improved product quality, reduced batch failures, and more efficient manufacturing. news-medical.net

Quality by Design (QbD) Principles in this compound Method Development

The development of robust analytical methods for quantifying impurities is paramount for ensuring drug quality and is increasingly guided by the principles of Quality by Design (QbD). nih.govresearchgate.net An Analytical QbD (AQbD) approach moves beyond traditional validation by systematically building quality into the method from the outset. celonpharma.com This is particularly important for quantifying specific impurities like this compound to ensure the method is reliable throughout the product's lifecycle.

The AQbD process for an HPLC method to determine this compound would involve the following key steps:

Define the Analytical Target Profile (ATP): The first step is to establish the goal of the method. celonpharma.com For Impurity 8, the ATP would define the requirements for the method's performance, such as its ability to accurately and precisely quantify the impurity at or below the reporting threshold (e.g., 0.05%), and to separate it from Etoricoxib and other potential impurities with adequate resolution. celonpharma.com

Critical Quality Attributes (CQAs) Identification: Based on the ATP, the method's CQAs are identified. These are the performance characteristics that must be controlled to meet the ATP. For an HPLC method, CQAs would include resolution between the Etoricoxib and Impurity 8 peaks, peak tailing factor, accuracy, and precision.

Risk Assessment: A risk assessment is performed to identify analytical parameters that could potentially impact the CQAs. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com Tools like a Failure Mode and Effects Analysis (FMEA) or an Ishikawa (fishbone) diagram can be used to systematically evaluate variables associated with the instrument, materials, and method parameters. researchgate.net For instance, parameters such as mobile phase pH, organic solvent ratio, column temperature, and flow rate are often identified as high-risk variables for an HPLC separation. researchgate.netwaters.com

| Method Parameter | Potential Failure Mode (Impact on CQA) | Risk Score (1-5) | Mitigation/Control Strategy |

|---|---|---|---|

| Mobile Phase pH | Co-elution of peaks (poor resolution), peak tailing | 5 (High) | Investigate using Design of Experiments (DoE); specify a narrow operating range (e.g., pH 3.0 ± 0.1). |

| % Organic Solvent | Poor resolution, unacceptable retention time | 5 (High) | Optimize using DoE; define acceptable range in the method. |

| Column Temperature | Shift in retention time, loss of resolution | 4 (Medium-High) | Evaluate in DoE; control with a column oven (e.g., 30°C ± 2°C). |

| Flow Rate | Changes in retention time and resolution | 3 (Medium) | Confirm robustness in validation studies (e.g., 1.0 mL/min ± 0.1 mL/min). |

| Wavelength | Poor sensitivity for the impurity | 3 (Medium) | Select wavelength based on UV spectra of both Etoricoxib and Impurity 8 (e.g., 235 nm). ekb.eg |

| Injection Volume | Peak overload, poor peak shape | 2 (Low) | Define a fixed volume (e.g., 10 µL) and confirm linearity. ekb.eg |

Method Development and Optimization using Design of Experiments (DoE): The high-risk parameters identified are further studied using statistical tools like Design of Experiments (DoE). researchgate.net DoE allows for the simultaneous evaluation of multiple parameters and their interactions, leading to an efficient and thorough understanding of the method's performance. researchgate.net This systematic approach helps in identifying a robust operating region.

Establishment of a Method Operable Design Region (MODR): The knowledge gained from DoE is used to define the MODR, which is the multidimensional space of method parameters within which the CQAs are consistently met. researchgate.net Operating within this defined space ensures the method's robustness.

Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. This includes system suitability tests performed before each run and continuous monitoring to verify that the method continues to perform as expected. americanpharmaceuticalreview.com This proactive approach ensures that the analytical method for this compound is robust, reliable, and fit for its intended purpose in a quality control environment.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Etoricoxib Impurity 8 in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for impurity profiling, as validated in studies resolving 13 process impurities and degradation products of etoricoxib . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for enhanced specificity, particularly for low-abundance impurities like Vinamidinium hexafluorophosphate (VHP), with methods optimized using Symmetry Shield RP18 columns and gradient elution .

Q. What are the critical parameters for confirming the structural identity of this compound?

Structural confirmation requires orthogonal techniques:

Q. What regulatory thresholds apply to the quantification of this compound?

Per ICH guidelines, impurities exceeding 0.1% of the active pharmaceutical ingredient (API) must be identified and quantified. Toxicological assessments are mandatory for impurities above this threshold .

Q. What are the common synthetic sources of this compound during drug manufacturing?

Process-related impurities often arise from incomplete purification, side reactions during sulfonylation, or residual intermediates in the bipyridine synthesis pathway .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve co-elution issues between this compound and structurally similar compounds?

- Column Selection : Use C18 columns with 150–250 mm length and 3.9–4.6 mm internal diameter for improved resolution .

- Mobile Phase : Adjust pH (2.5–3.5 with phosphate buffers) and gradient composition (acetonitrile:water ratios) to enhance separation .

- Software Tools : DryLab® simulations aid in optimizing temperature and mobile phase parameters to predict retention times .

Q. What strategies validate an analytical method for this compound in compliance with ICH Q2(R1)?

Validation parameters include:

- Specificity : Demonstrate baseline separation from API and other impurities under stressed conditions (e.g., oxidative, photolytic degradation) .

- Linearity : R² ≥ 0.99 across 50–150% of the target concentration.

- Accuracy : Recovery rates of 98–102% via spiked placebo samples .

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic phase) .

Q. How should researchers approach toxicological assessments of this compound when it exceeds identification thresholds?

- In Vitro Studies : Use genotoxicity screening (Ames test, micronucleus assay) to assess mutagenic potential .

- Dose-Response Analysis : Conduct in vivo studies at doses relevant to human exposure, adhering to OECD GIVIMP guidelines for reproducibility .

Q. How can mass spectrometry differentiate this compound from isobaric impurities?

- High-Resolution MS : Resolve mass differences <0.005 Da (e.g., distinguish isotopic patterns).

- MS/MS Fragmentation : Compare product ion spectra to reference standards .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound levels?

Q. How do researchers reconcile discrepancies in impurity profiles reported across analytical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products